molecular formula C13H26Cl2N2O2 B577160 4-Piperdinyl-N-oxoethylpiperdine dihydrochloride CAS No. 14154-82-6

4-Piperdinyl-N-oxoethylpiperdine dihydrochloride

Cat. No.: B577160
CAS No.: 14154-82-6
M. Wt: 313.263
InChI Key: REGMUFFMRITVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperdinyl-N-oxoethylpiperdine dihydrochloride is a chemical compound with the molecular formula C13H24N2O2.2ClH and a molecular weight of 313.266 . . This compound is used in various scientific research applications and has significant importance in the field of chemistry and medicine.

Chemical Reactions Analysis

4-Piperdinyl-N-oxoethylpiperdine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromate-bromide mixtures, which are used in titrimetric and spectrophotometric methods for the assay of related compounds. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Piperdinyl-N-oxoethylpiperdine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects through binding to target proteins and enzymes, leading to the modulation of various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Piperdinyl-N-oxoethylpiperdine dihydrochloride can be compared with other similar compounds, such as N-Boc-4-piperidineacetaldehyde and 4-Piperidinopiperidine . These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific chemical structure and its wide range of applications in scientific research and industrial processes.

Properties

IUPAC Name

ethyl 4-piperidin-1-ylpiperidine-1-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.2ClH/c1-2-17-13(16)15-10-6-12(7-11-15)14-8-4-3-5-9-14;;/h12H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGMUFFMRITVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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